1-(6-Aminopyridin-3-yl)piperazin-2-one

Description

Structure

3D Structure

Properties

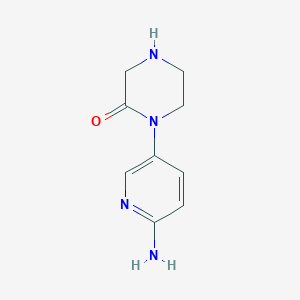

IUPAC Name |

1-(6-aminopyridin-3-yl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c10-8-2-1-7(5-12-8)13-4-3-11-6-9(13)14/h1-2,5,11H,3-4,6H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLAWIWODFOUAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-(6-Aminopyridin-3-yl)piperazin-2-one" structure and properties

An In-Depth Technical Guide to 1-(6-Aminopyridin-3-yl)piperazin-2-one: Synthesis, Properties, and Medicinal Chemistry Potential

This guide provides a comprehensive technical overview of 1-(6-aminopyridin-3-yl)piperazin-2-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document serves as both a repository of known information on its core moieties and a forward-looking analysis of its synthetic feasibility and potential as a molecular scaffold. By examining its constituent parts—the 6-aminopyridine group and the piperazin-2-one core—we can infer its properties and propose pathways for its investigation and application.

Introduction and Structural Elucidation

1-(6-Aminopyridin-3-yl)piperazin-2-one is a bifunctional molecule that marries two key pharmacophores: the aminopyridine ring, a common feature in kinase inhibitors, and the piperazin-2-one heterocycle, a constrained scaffold that can mimic peptide bonds and orient substituents in a defined three-dimensional space. The piperazine moiety is a widely utilized scaffold in bioactive molecules due to its favorable physicochemical properties and versatile synthetic handles.[1][2] The "-2-one" suffix indicates a carbonyl group at the second position of the piperazine ring, creating an amide bond within the heterocycle. This structural feature imparts rigidity compared to a standard piperazine ring and introduces distinct hydrogen bonding capabilities.

The primary challenge for researchers is the compound's sparse documentation, necessitating a foundational approach to its synthesis and characterization before its potential can be explored. This guide aims to provide that foundation.

Chemical Profile and Predicted Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for anticipating its behavior in both chemical reactions and biological systems. In the absence of empirical data, computational predictions provide a valuable starting point for experimental design.

| Property | Predicted Value | Rationale / Significance |

| Molecular Formula | C₉H₁₂N₄O | - |

| Molecular Weight | 192.22 g/mol | Indicates a relatively small molecule, favorable for drug development ("Rule of Five"). |

| LogP (Octanol/Water) | -0.8 to 0.2 | Suggests high hydrophilicity and good aqueous solubility. |

| pKa (Most Basic) | ~6.5 - 7.5 | The pyridine ring nitrogen and the exocyclic amine are the primary basic centers. |

| Hydrogen Bond Donors | 2 (Amine NH₂, Amide NH) | Key for interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Amide C=O) | Key for interactions with biological targets. |

| Topological Polar Surface Area | ~80-90 Ų | Suggests potential for good cell permeability. |

Note: These values are algorithmically predicted and should be confirmed experimentally.

The structure features a chiral center if substituted at positions 3, 5, or 6 of the piperazinone ring, but the parent compound is achiral. The presence of both hydrogen bond donors and acceptors, combined with a polar surface area conducive to membrane transit, positions this scaffold as an attractive starting point for library synthesis.

Proposed Synthesis and Characterization Strategy

A key objective for any researcher interested in this molecule is establishing a reliable synthetic route. While no specific, validated synthesis for 1-(6-aminopyridin-3-yl)piperazin-2-one is prominently published, a plausible pathway can be designed based on established methodologies for constructing N-aryl piperazinones.[3]

Proposed Retrosynthetic Analysis and Forward Synthesis

The most logical approach involves the formation of the piperazin-2-one ring via intramolecular cyclization of a suitably functionalized ethylenediamine precursor.

Sources

Technical Monograph: 1-(6-Aminopyridin-3-yl)piperazin-2-one

CAS Identification & Process Chemistry Guide

Part 1: Executive Summary & Identification

1-(6-Aminopyridin-3-yl)piperazin-2-one is a specialized heterocyclic building block used primarily in the synthesis of Factor Xa inhibitors (anticoagulants) and various kinase inhibitors.[1][2] Structurally, it serves as a bioisostere to the phenyl-lactam moieties found in drugs like Apixaban, offering improved aqueous solubility and metabolic stability due to the incorporation of the pyridine nitrogen.[2]

This guide addresses the specific N1-substituted isomer requested. Researchers must distinguish this from the more common N4-substituted analogs.[1][2]

Core Identity Lookup

| Parameter | Detail |

| Chemical Name | 1-(6-Aminopyridin-3-yl)piperazin-2-one |

| CAS Number (HCl Salt) | 2413868-84-3 |

| CAS Number (Free Base) | Not widely indexed; typically generated in situ or referenced as derivative.[1][2][3] |

| Molecular Formula | C₉H₁₂N₄O |

| Molecular Weight | 192.22 g/mol (Free Base) / 228.68 g/mol (HCl Salt) |

| SMILES | O=C1CNCCN1c2ccc(N)nc2 |

| Key Role | Polar Pharmacophore / Linker |

Part 2: Structural Significance & Regiochemistry

In medicinal chemistry, the placement of the pyridine ring on the piperazinone scaffold is critical for binding affinity.[2]

The Bioisostere Effect

This molecule is a pyridine analog of 1-(4-aminophenyl)piperazin-2-one .[1][2]

-

Solubility: The pyridine ring lowers logP (lipophilicity) compared to the phenyl analog, improving oral bioavailability.[1][2]

-

H-Bonding: The pyridine nitrogen (N) acts as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., Serine/Glycine) in the S4 pocket of Factor Xa or the hinge region of kinases.[1][2]

Critical Regiochemistry (N1 vs. N4)

You must verify the substitution pattern before synthesis.[1][2]

-

Target (N1-Substituted): The pyridine is attached to the amide nitrogen (adjacent to the carbonyl).[1][2] This creates a urea-like electronic environment, reducing the basicity of the pyridine.[2]

-

Isomer (N4-Substituted): The pyridine is attached to the amine nitrogen (distal).[1][2] This is more common in commercial catalogs (e.g., CAS 571188-59-5 for the Boc-protected precursor).[1][2]

-

Verification: Check the ¹H-NMR shift of the methylene protons. In N1-substituted isomers, the protons adjacent to the carbonyl (C3) show distinct splitting patterns compared to N4-isomers.[1][2]

Part 3: Synthesis & Manufacturing Protocol

Since the N1-nitrogen of piperazin-2-one is amidic and less nucleophilic than the N4-amine, direct alkylation often favors the wrong isomer.[1][2] The following protocol uses a Goldberg-type Copper-Catalyzed Coupling to ensure N1 selectivity, followed by reduction.

Reaction Scheme

The synthesis proceeds in three logical stages:

-

Protection: Blocking the reactive N4 amine.[2]

-

Coupling: Forcing N1 substitution using copper catalysis.

-

Deprotection/Reduction: Revealing the functional amines.[2]

Figure 1: Selective synthesis pathway for the N1-substituted target.

Detailed Methodology

Step 1: N4-Protection

-

Reagents: Piperazin-2-one, Di-tert-butyl dicarbonate (Boc₂O), TEA, DCM.[1][2]

-

Protocol: Dissolve piperazin-2-one in DCM. Add TEA (1.5 eq). Add Boc₂O (1.1 eq) dropwise at 0°C. Stir at RT for 4h.

-

Why: N4 is a secondary amine and highly nucleophilic.[2] Without protection, the pyridine will couple here.[2]

Step 2: Copper-Catalyzed C-N Coupling (The Critical Step)

-

Reagents: 4-Boc-piperazin-2-one, 5-Bromo-2-nitropyridine, CuI (10 mol%), DMEDA (Ligand), K₂CO₃, Dioxane.[1][2]

-

Protocol:

-

Mechanism: The ligand (DMEDA) stabilizes the Cu(I) species, facilitating the oxidative addition into the aryl bromide and subsequent reductive elimination to form the C-N bond at the amide (N1) position.[1][2]

Step 3: Global Reduction & Deprotection [1][2]

-

Reagents: H₂ (balloon), 10% Pd/C, Methanol, followed by 4M HCl in Dioxane.

-

Protocol:

Part 4: Analytical Profiling (Self-Validation)

To confirm you have synthesized the correct molecule, compare your data against these expected parameters.

Mass Spectrometry (LC-MS)[1][2]

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Multiplicity | Interpretation |

| Pyridine H2 | ~8.05 | Doublet (d) | Proton ortho to the lactam N; deshielded by ring current.[1][2] |

| Pyridine H4 | ~7.60 | dd | Meta to amine, ortho to lactam.[2] |

| Pyridine H5 | ~6.50 | Doublet (d) | Ortho to the primary amine (shielded).[1][2] |

| Amine (NH₂) | ~5.8 - 6.2 | Broad Singlet | Primary amine protons (exchangeable).[1][2] |

| Piperazinone | ~3.0 - 3.8 | Multiplets | Distinct methylene pairs.[1][2] The CH₂ adjacent to N1 (amide) will be downfield.[1][2] |

Part 5: Therapeutic Context (Why this molecule?)

This molecule is a "linker-pharmacophore" hybrid.[1][2]

-

Factor Xa Inhibition: In the context of Apixaban analogs, this moiety replaces the P4 phenyl group.[2][4][5] The lactam ring orients the molecule in the coagulation factor's active site, while the primary amine offers a handle for further derivatization (e.g., urea formation) to reach the S1 pocket.[1][2]

-

Kinase Selectivity: The aminopyridine motif is a "privileged structure" in kinase inhibitors (e.g., CDK, BTK), often acting as the hinge binder.[1][2] The piperazinone tail extends into the solvent-exposed region, allowing for solubility modifications.[2]

Figure 2: Pharmacological utility of the scaffold.

References

-

Sigma-Aldrich. (2024).[1][2] Product Detail: 1-(6-aminopyridin-3-yl)piperazin-2-one hydrochloride.[1][2] Retrieved from (Search Term: CAS 2413868-84-3).[1][2]

-

PubChem. (2024).[2] Compound Summary: 4-(6-aminopyridin-3-yl)piperazin-2-one.[1][2][6] (Note: Isomer comparison). Retrieved from .[1][2]

-

National Institutes of Health. (2014).[2] Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor.[2] Bioanalysis, 6(15). Retrieved from .[1][2]

-

Klapars, A., Antilla, J. C., Buchwald, S. L. (2001).[1][2] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.[2] (Methodology grounding for Step 2).

Sources

- 1. 89928-59-6_CAS号:89928-59-6_3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride - 化源网 [m.chemsrc.com]

- 2. 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-(6-aminopyridin-3-yl)piperazin-2-one (C9H12N4O) [pubchemlite.lcsb.uni.lu]

The Aminopyridine Piperazinone Scaffold: A Technical Guide for Medicinal Chemists

Abstract

The aminopyridine piperazinone scaffold has solidified its position as a privileged structure within medicinal chemistry, offering a versatile and potent framework for the development of novel therapeutics. This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive exploration of this critical chemical motif. We will dissect the synthetic strategies for its construction, delve into the nuances of its structure-activity relationships (SAR), and examine its diverse mechanisms of action across various therapeutic areas. This document aims to provide field-proven insights and a robust foundation for leveraging the aminopyridine piperazinone core in future drug discovery initiatives.

Introduction: The Significance of a Privileged Scaffold

In the lexicon of drug discovery, a "privileged structure" refers to a molecular scaffold capable of binding to multiple, unrelated biological targets.[1][2][3] The aminopyridine piperazinone moiety is a prime example of this concept, demonstrating remarkable adaptability and efficacy.[1][3] Its inherent structural features, including hydrogen bond donors and acceptors, as well as an aromatic system for π-π interactions, create a versatile platform for high-affinity binding to a range of protein targets.[1] This guide will provide a detailed examination of the synthetic methodologies that enable the exploration of this scaffold, the critical SAR that dictates its biological function, and its successful application in developing clinically relevant molecules.

Synthetic Strategies: Constructing and Diversifying the Core

The ability to efficiently synthesize and modify the aminopyridine piperazinone scaffold is fundamental to its utility in medicinal chemistry. Various synthetic routes have been established, offering flexibility in accessing a wide range of analogs for comprehensive SAR studies. A common and effective approach involves a multi-step sequence that is well-suited for library synthesis.[4]

General Synthetic Workflow

A widely adopted synthetic strategy for the aminopyridine piperazinone core is depicted below. This workflow highlights the key transformations and points of diversification.

Caption: A generalized synthetic workflow for the aminopyridine piperazinone scaffold.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol outlines the synthesis of a model aminopyridine piperazinone derivative, providing a practical example of the general workflow.

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of a suitable 2-halopyridine (e.g., 2-chloropyridine derivative) (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), add piperazin-2-one (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pyridyl-piperazinone intermediate.

Step 2: Palladium-Catalyzed Amination

-

In a reaction vessel, combine the pyridyl-piperazinone intermediate (1.0 eq), the desired amine (1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base such as sodium tert-butoxide (2.0 eq).[5]

-

Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 100-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the final aminopyridine piperazinone product.

Trustworthiness of the Protocol: This protocol employs well-established and reliable chemical transformations. The use of palladium-catalyzed cross-coupling for C-N bond formation is a cornerstone of modern organic synthesis.[5] Each step is monitored using standard analytical techniques, and purification is achieved through a robust method, ensuring the integrity of the synthesized compounds.

Mechanism of Action and Structure-Activity Relationships (SAR)

The biological effects of the aminopyridine piperazinone scaffold are a direct consequence of its three-dimensional structure and the nature of its substituents. A thorough understanding of SAR is essential for optimizing the potency, selectivity, and pharmacokinetic profile of drug candidates.[6][7]

Key Interaction Points

The aminopyridine piperazinone core typically interacts with its biological targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.

Caption: Key interaction modes of the aminopyridine piperazinone scaffold with its biological target.

Structure-Activity Relationship (SAR) Summary

Systematic modifications of the aminopyridine piperazinone scaffold have provided valuable insights into its SAR.[6][7] The following table summarizes key findings.

| Position of Modification | Impact on Activity | Rationale |

| Piperazinone N-substituent | Often critical for potency and selectivity. | This substituent can be tailored to fit into specific pockets of the target protein, thereby enhancing binding affinity and selectivity. |

| Aminopyridine Ring Substituents | Can modulate physicochemical properties and provide additional binding interactions. | Substituents on this ring can fine-tune the electronics of the pyridine nitrogen, impacting its hydrogen bonding capacity, and can also interact with other regions of the binding site. |

| Piperazinone Ring | Generally, less modification is tolerated. | The rigid lactam structure is often crucial for maintaining the optimal conformation for binding. |

Therapeutic Applications: A Scaffold with Broad Impact

The versatility of the aminopyridine piperazinone scaffold is highlighted by its successful application across a wide range of therapeutic areas.[8][9][10] Its adaptability has led to the development of numerous drug candidates.[10][11]

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

A prominent application of the aminopyridine piperazinone scaffold is in the development of Bruton's Tyrosine Kinase (BTK) inhibitors.[6] BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[6] The aminopyridine piperazinone core serves as a key pharmacophore that orients the inhibitor within the ATP-binding site of BTK. The aminopyridine moiety typically forms a critical hydrogen bond with the hinge region of the kinase, a common feature of kinase inhibitors.

Caption: Simplified B-cell receptor signaling pathway showing the point of intervention by aminopyridine piperazinone-based BTK inhibitors.

Other Therapeutic Areas of Interest

Beyond oncology, the aminopyridine piperazinone scaffold has shown promise in a variety of other disease areas, including:

-

Neurological Disorders: Certain aminopyridine derivatives have been investigated for their effects on potassium channels in the context of neurological conditions.[12][13][14]

-

Infectious Diseases: The scaffold has been explored for the development of novel anti-protozoan and anti-mycobacterial agents.[8][15]

-

Inflammatory Diseases: Modulation of inflammatory pathways is another area where this scaffold has potential applications.

Conclusion and Future Directions

The aminopyridine piperazinone scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and favorable pharmacological properties make it an attractive starting point for the design of new therapeutic agents. Future research will likely focus on expanding the chemical space around this core, exploring novel substitution patterns, and applying it to a broader array of biological targets. The integration of computational methods with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of drugs based on this remarkable scaffold.

References

-

Structure-activity relationship of piperazine-linked aminopyridine 6. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014, August 7). Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved February 15, 2026, from [Link]

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023, October 31). Thieme Connect. Retrieved February 15, 2026, from [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023, September 7). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. (n.d.). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

General structure of piperazine and aminopiperidine derivatives X, Y. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

The use of aminopyridines in neurological disorders. (2012, July 15). PubMed. Retrieved February 15, 2026, from [Link]

-

Privileged Structures in Drug Discovery. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19). Wiley Online Library. Retrieved February 15, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2019, February 20). Advanced Pharmaceutical Bulletin. Retrieved February 15, 2026, from [Link]

-

Privileged structures in drug discovery : medicinal chemistry and synthesis. (n.d.). ASU Library Catalog. Retrieved February 15, 2026, from [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, September 15). PubMed. Retrieved February 15, 2026, from [Link]

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (n.d.). CiteDrive. Retrieved February 15, 2026, from [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. (2022). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Piperazine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, July 28). Bentham Science. Retrieved February 15, 2026, from [Link]

-

The Use of 4-Aminopyridine (Fampridine) in Demyelinating Disorders. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). TUBITAK. Retrieved February 15, 2026, from [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. search.lib.asu.edu [search.lib.asu.edu]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 11. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 12. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Aminopyridine Applications and Interactions_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

Rational Design and Validation of mTOR Inhibitors: The Aminopyridine Motif

Executive Summary

The mechanistic Target of Rapamycin (mTOR) is a central regulator of cellular metabolism and growth, existing in two distinct complexes: mTORC1 and mTORC2.[1][2][3][][5] While first-generation inhibitors (Rapalogs) failed to fully inhibit mTORC2 or the catalytic depth of mTORC1, second-generation ATP-competitive inhibitors (TORKinibs) offer complete pathway suppression.

This guide focuses on the aminopyridine pharmacophore—a privileged motif in kinase drug discovery. We examine its structural role as a hinge-binder, the medicinal chemistry optimization that led to highly potent compounds like Torin 2 , and the rigorous assay protocols required to validate these inhibitors in vitro and in vivo.

Structural Rationale: The Aminopyridine Hinge Binder

The ATP-binding pocket of mTOR is highly homologous to PI3K (the PI3K-related kinase family, PIKK). Achieving potency and selectivity requires exploiting specific interactions within the hinge region (Val2240 in mTOR).

The Pharmacophore

The 2-aminopyridine moiety serves as a bidentate hydrogen bond anchor.

-

Acceptor: The pyridine ring nitrogen accepts a hydrogen bond from the backbone amide NH of the hinge residue (Val2240).

-

Donor: The exocyclic amino group donates a hydrogen bond to the backbone carbonyl of the same or adjacent hinge residue.

This "Donor-Acceptor" (D-A) motif mimics the adenine ring of ATP, securing the inhibitor in the catalytic cleft.

Medicinal Chemistry Case Study: Evolution of Torin 2

A seminal example of aminopyridine optimization is the evolution from Torin 1 to Torin 2 .[6] While Torin 1 was a potent mTOR inhibitor, it suffered from poor bioavailability and metabolic stability.

The Optimization Strategy

Researchers at the Dana-Farber Cancer Institute and Whitehead Institute utilized a tricyclic benzo[h][1,6]naphthyridin-2(1H)-one core. The critical leap in potency and pharmacokinetic (PK) properties came from modifying the substituent at the 9-position.

-

Torin 2: Replaces the quinoline with a 6-aminopyridin-3-yl group.[8]

This substitution improved solubility, reduced molecular weight, and maintained critical contacts within the ATP pocket, resulting in a compound with sub-nanomolar potency and significantly improved oral bioavailability (F% > 50% in mice).

SAR Data Summary

The table below summarizes the impact of the aminopyridine substitution on potency and selectivity.

| Compound | R-Group (Pos 9) | mTOR EC50 (Cellular) | PI3K EC50 | Selectivity (PI3K/mTOR) | Bioavailability (F%) |

| Torin 1 | Quinoline | ~2.0 nM | ~1000 nM | ~500x | < 5% |

| Compound 11 | Aminopyridine | 0.8 nM | 10 nM | 12x | N/D |

| Torin 2 | Aminopyridine (+CF3)* | 0.25 nM | 200 nM | 800x | 54% |

*Note: Torin 2 also includes a trifluoromethyl group on the phenyl ring (Pos 1) to regain selectivity lost by the initial aminopyridine introduction.

Biological Validation: In Vitro Kinase Assay (ADP-Glo)[9]

To validate the potency of an aminopyridine-based inhibitor, a robust biochemical assay is required. We utilize the ADP-Glo™ Kinase Assay (Promega), a homogeneous luminescent assay that quantifies ADP generated during the kinase reaction.[9][10]

Principle

-

Kinase Reaction: mTOR + Substrate + ATP

Phospho-Substrate + ADP. -

Depletion: ADP-Glo Reagent stops the reaction and consumes remaining ATP.[11][12][13]

-

Detection: Kinase Detection Reagent converts ADP back to ATP, which drives a Luciferase/Luciferin reaction.[9][11][12][13] Light output is proportional to kinase activity.

Detailed Protocol

Reagents:

-

Recombinant mTOR enzyme (active).

-

Substrate: GFP-4EBP1 or S6K peptide.

- (approx 10-50 µM for mTOR) to correctly assess ATP-competitive inhibitors.

Workflow:

-

Compound Prep: Prepare 3x serial dilutions of the aminopyridine inhibitor in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

-

Enzyme Addition: Add 2 µL of mTOR enzyme to 384-well white plates.

-

Inhibitor Incubation: Add 2 µL of compound. Incubate for 15 min at RT to allow equilibrium binding.

-

Reaction Start: Add 2 µL of ATP/Substrate mix. Spin down. Incubate for 60 min at RT.

-

ADP-Glo Step: Add 6 µL of ADP-Glo™ Reagent. Incubate 40 min at RT (consumes unreacted ATP).

-

Detection Step: Add 12 µL of Kinase Detection Reagent. Incubate 30 min at RT.

-

Read: Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition relative to DMSO controls. Fit curves using a 4-parameter logistic model to determine IC50.

Cellular Mechanism & Validation (Western Blot)

Biochemical potency must translate to cellular pathway suppression. TORKinibs like Torin 2 inhibit both mTORC1 and mTORC2.

Signaling Pathway Logic

-

mTORC1 Readout: Phosphorylation of p70S6K (Thr389) and 4E-BP1 (Thr37/46).

-

mTORC2 Readout: Phosphorylation of Akt (Ser473). Note: Rapamycin inhibits S6K but NOT Akt (S473) acutely; Aminopyridines inhibit BOTH.

Western Blot Protocol

Lysis Buffer (Critical): Use RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.

-

Why? Phosphorylation sites (S473/T389) are labile. Without inhibitors, phosphatases will strip the signal during lysis, leading to false positives (apparent inhibition).

Procedure:

-

Treatment: Treat cells (e.g., PC3 or MCF7) with inhibitor (0.1 - 1000 nM) for 2-4 hours.

-

Lysis: Wash with ice-cold PBS. Add Lysis Buffer.[14] Scrape and centrifuge (14,000 x g, 10 min).

-

Electrophoresis: Load 20-30 µg protein on 4-12% Bis-Tris gels.

-

Transfer: Transfer to PVDF membrane (Nitrocellulose is acceptable, but PVDF is better for hydrophobic proteins).

-

Blocking: Block with 5% BSA in TBST for 1 hour.

-

Note: Do NOT use non-fat milk for phospho-antibodies (casein in milk can interfere with phospho-specific antibodies).[15]

-

-

Primary Antibody: Incubate overnight at 4°C.

-

Anti-pS6K (T389) (1:1000)

-

Anti-pAkt (S473) (1:1000)

-

Anti-Total Akt/S6K (Loading Controls)

-

-

Detection: HRP-conjugated secondary antibody (1 hour RT) followed by ECL.

Interpretation: A successful aminopyridine TORKinib should show a dose-dependent disappearance of both pS6K and pAkt bands. Rapamycin controls will only clear pS6K.

References

-

Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for Treatment of Cancer.[6][8] Journal of Medicinal Chemistry. [Link][6][8]

-

Thoreen, C. C., et al. (2009). An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1. Journal of Biological Chemistry. [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. news-medical.net [news-medical.net]

- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. cusabio.com [cusabio.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. carnabio.com [carnabio.com]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

Methodological & Application

Application Note: Regioselective N-Arylation of Piperazin-2-one with Pyridinyl Moieties

This Application Note is designed for researchers and drug discovery scientists focusing on the synthesis of N-(pyridinyl)piperazin-2-ones .

While the prompt specifies "with aminopyridine," chemically stable and high-yielding N-arylation typically utilizes halopyridines (electrophiles) reacting with piperazin-2-one (nucleophile). Direct coupling with aminopyridine (nucleophile-nucleophile) requires oxidative or deaminative conditions which are non-standard. This guide focuses on the robust Buchwald-Hartwig and Ullmann protocols using halopyridines, while addressing advanced deaminative strategies for literal aminopyridine coupling.

Introduction & Strategic Analysis

The piperazin-2-one scaffold is a privileged pharmacophore found in Factor Xa inhibitors, P2X7 antagonists, and various GPCR ligands. Introducing a pyridine ring (N-arylation) enhances aqueous solubility and metabolic stability compared to phenyl analogs.

The Chemoselectivity Challenge

Piperazin-2-one presents two distinct nucleophilic nitrogen sites:

-

N4 (Secondary Amine):

. Highly nucleophilic. The kinetic product.[1] -

N1 (Amide/Lactam):

. Poorly nucleophilic. Requires deprotonation or specific ligand acceleration.

Critical Decision Point:

-

Targeting N4-Arylation: Use standard Pd(0) or Cu(I) conditions with weak bases (

). -

Targeting N1-Arylation: Requires N4-protection (e.g., Boc, Cbz) and stronger bases (

,

Reaction Classes

| Method | Reactants | Utility | Pros | Cons |

| Buchwald-Hartwig | Piperazinone + Halopyridine | Primary Choice | High yields, mild temp, broad scope. | Pd cost, pyridine poisoning. |

| Ullmann-Ma | Piperazinone + Halopyridine | Secondary Choice | Cheap (Cu), good for N1-arylation. | High temp ( |

| Deaminative | Piperazinone + Aminopyridine | Emerging | Uses abundant aminopyridines. | Niche catalysts (Ru/Ni), harsh activation. |

Strategic Decision Framework (Visualized)

Figure 1: Decision tree for regioselective arylation of piperazin-2-one.

Detailed Protocols

Protocol A: Pd-Catalyzed N4-Arylation (The "Gold Standard")

Objective: Synthesis of 4-(pyridin-2-yl)piperazin-2-one. Mechanism: Pd(0)/Pd(II) catalytic cycle. Pyridines can poison Pd; specific ligands (Xantphos/BINAP) are required to prevent catalyst deactivation.

Materials

-

Substrate: Piperazin-2-one (1.0 equiv)

-

Electrophile: 2-Bromopyridine (1.2 equiv) [Preferred over chloro- for faster oxidative addition]

-

Catalyst:

(2 mol%) or -

Ligand: Xantphos (4-6 mol%) [Crucial: Bite angle supports reductive elimination]

-

Base:

(2.0 equiv) [Anhydrous is critical] -

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon/Nitrogen flow.

-

Charging: Add Piperazin-2-one (1.0 mmol, 100 mg),

(2.0 mmol, 650 mg), -

Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous 1,4-Dioxane (5 mL) via syringe.

-

Electrophile Addition: Add 2-Bromopyridine (1.2 mmol, 115 µL) via syringe.

-

Reaction: Seal and heat to 100°C for 12–16 hours (or 140°C for 1 hour in Microwave).

-

Checkpoint: Monitor by LC-MS. The product peak (M+H) should appear; starting material should vanish.

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove inorganic salts and Pd black.

-

Purification: Concentrate filtrate. Purify via flash chromatography (DCM:MeOH 95:5 to 90:10).

Expected Yield: 75–90%

Protocol B: Cu-Catalyzed N1-Arylation (Amide Coupling)

Objective: Synthesis of 1-(pyridin-2-yl)-4-Boc-piperazin-2-one. Note: N4 must be protected (e.g., Boc) to force reaction at N1.

Materials

-

Substrate: 4-Boc-piperazin-2-one (1.0 equiv)

-

Electrophile: 2-Iodopyridine (1.2 equiv) [Iodides work best for Ullmann]

-

Catalyst: CuI (10 mol%)

-

Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%) or trans-1,2-diaminocyclohexane.

-

Base:

(2.0 equiv)[2] -

Solvent: Toluene or DMF (0.5 M)

Step-by-Step Procedure

-

Setup: Charge a vial with 4-Boc-piperazin-2-one (1.0 mmol), CuI (19 mg), and

(425 mg). -

Inert Atmosphere: Evacuate/backfill with Argon.

-

Liquid Addition: Add Toluene (2 mL), 2-Iodopyridine (1.2 mmol), and DMEDA (22 µL).

-

Reaction: Heat to 110°C for 24 hours.

-

Note: The solution usually turns blue/green. A brown/black precipitate indicates catalyst decomposition (often acceptable in Ullmann).

-

-

Workup: Dilute with water/EtOAc. Wash organic layer with

(aq) to remove Copper (blue aqueous layer). -

Deprotection (Optional): Treat purified product with TFA/DCM to yield the free amine 1-(pyridin-2-yl)piperazin-2-one.

Protocol C: Advanced "Deaminative" Coupling (Addressing the Prompt)

Context: If the user must use 2-aminopyridine as the starting material (instead of halopyridine), this is a "Deaminative Cross-Coupling." Mechanism: Activation of the C-N bond in aminopyridine (via diazotization or radical pathways) to create an electrophile in situ.

Method: Pyridinium Salt Activation (Katritzky Salts)[3]

-

Activation: Convert 2-aminopyridine to a pyridinium salt using a pyrylium reagent (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate).

-

Coupling: React the Pyridinium salt with Piperazin-2-one using Ni-catalysis (Ni(COD)2 / Bipyridine).

-

Reference: This follows the methodology of Watson or Glorius for C-N activation.

-

Verdict: High complexity. Only recommended if halopyridines are unavailable or for late-stage functionalization.

-

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Conversion | Catalyst Poisoning | Pyridine nitrogens can bind Pd. Switch to Pd2(dba)3 and increase ligand loading (L:M ratio 2:1 or 3:1). |

| Regioisomer Mix | N1 vs N4 Competition | Use Boc-protection for absolute selectivity. For free piperazinone, lower temp (80°C) favors N4. |

| Blue/Green Crude | Copper Contamination | Wash organic phase with 10% aqueous EDTA or NH4OH to sequester copper. |

| Protodehalogenation | Reduction of Electrophile | Solvent is not anhydrous. Ensure dry Dioxane/Toluene. Avoid isopropanol. |

Mechanistic Visualization (Pd-Cycle)

Figure 2: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.

References

-

Buchwald-Hartwig Coupling on Piperazinones

- Title: "Palladium-Catalyzed Synthesis of N-Aryl-2-piperazinones."

- Source:Journal of Organic Chemistry

-

URL:[Link]

-

Regioselectivity in Piperazines

- Title: "Selective N-Aryl

- Source:Tetrahedron Letters

-

URL:[Link]

-

Deaminative Coupling (Advanced Context)

- Title: "Deaminative Cross-Coupling of Amines via C–N Bond Activ

- Source:Nature Chemistry (Relevant for the "Aminopyridine" literal interpret

-

URL:[Link]

-

Copper-Catalyzed Ullmann Protocols

- Title: "CuI/Oxalic Diamide Catalyzed Coupling of (Hetero)Aryl Chlorides and Amines."

- Source:Organic Letters

-

URL:[Link]

Sources

Application Note: Comprehensive NMR Structural Elucidation of 1-(6-Aminopyridin-3-yl)piperazin-2-one

Introduction

1-(6-Aminopyridin-3-yl)piperazin-2-one is a heterocyclic compound featuring both an aminopyridine and a piperazinone moiety. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. Unambiguous structural characterization is a critical step in the synthesis and quality control of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules in solution.[1]

This application note provides an in-depth technical guide and detailed protocols for the complete ¹H and ¹³C NMR characterization of 1-(6-Aminopyridin-3-yl)piperazin-2-one. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The methodologies described herein leverage a combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments to achieve full spectral assignment and structural verification.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of 1-(6-Aminopyridin-3-yl)piperazin-2-one is presented below with a numbering scheme that will be used throughout this guide.

Caption: Molecular structure of 1-(6-Aminopyridin-3-yl)piperazin-2-one.

Experimental Design and Rationale

The selection of appropriate experimental parameters is crucial for acquiring high-quality, interpretable NMR data. This section outlines the reasoning behind the chosen methodology.

Sample Preparation: The Choice of Solvent

The primary consideration for solvent selection is the solubility of the analyte.[2] 1-(6-Aminopyridin-3-yl)piperazin-2-one is a polar molecule containing multiple nitrogen and oxygen atoms capable of hydrogen bonding.

-

Causality: For such polar compounds, a polar aprotic solvent is ideal. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice as it readily solubilizes a wide range of polar molecules.[3][4]

-

Expert Insight: A key advantage of DMSO-d6 is its ability to slow down the exchange rate of labile protons (N-H). This allows for the observation of distinct signals for the amine (NH₂) and amide (NH) protons, which might otherwise be broadened or unobservable in protic solvents like D₂O or methanol-d₄ due to rapid deuterium exchange.[4] The residual proton signal for DMSO-d6 appears at approximately 2.50 ppm, and the ¹³C signal is a multiplet centered around 39.52 ppm, which are typically in regions that do not interfere with signals from the analyte.[5][6]

NMR Experiments: A Multi-faceted Approach

A combination of 1D and 2D NMR experiments is necessary for complete structural verification.[7]

-

¹H NMR: Provides essential information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and neighboring protons (spin-spin coupling).[1][8]

-

¹³C{¹H} NMR: Reveals the number of unique carbon environments and their chemical nature (e.g., sp², sp³, carbonyl).

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the multiplicity of each carbon atom. It differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (including C=O) are not observed in a DEPT-135 spectrum.[9][10][11][12] This provides a layer of self-validation for the ¹³C assignments.

-

2D COSY (COrrelation SpectroscopY): This homonuclear experiment maps ¹H-¹H J-coupling correlations. Off-diagonal cross-peaks connect protons that are coupled, typically through two or three bonds, allowing for the tracing of spin systems within the molecule (e.g., identifying adjacent protons on the pyridine and piperazinone rings).[13][14][15]

-

2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It provides an unambiguous link between the ¹H and ¹³C spectra, acting as the final confirmation for assignments.[13][14][16]

Detailed Application Protocols

These protocols are designed for a standard 400 MHz NMR spectrometer but can be adapted for other field strengths.

Protocol 1: Sample Preparation

-

Weigh approximately 10-15 mg of 1-(6-Aminopyridin-3-yl)piperazin-2-one directly into a clean, dry NMR tube.

-

Add approximately 0.7 mL of DMSO-d6 to the tube.

-

Cap the tube securely and vortex or sonicate gently until the sample is fully dissolved. A concentration of 50-100 mM is generally sufficient for ¹³C NMR experiments.[17]

-

Ensure the solution is clear and free of particulate matter before inserting it into the spectrometer.

Protocol 2: 1D ¹H NMR Data Acquisition

-

Insert the sample into the spectrometer and perform standard lock, tune, and shim procedures.[18]

-

Set the spectral width to cover a range of approximately 0 to 10 ppm.

-

Use a standard 45° pulse width. This provides a good balance between signal intensity and quantitative accuracy for routine spectra.[18]

-

Set the acquisition time to ~4 seconds and the relaxation delay to 2 seconds.

-

Acquire 16 scans for a good signal-to-noise ratio.

Protocol 3: 1D ¹³C{¹H} and DEPT-135 NMR Data Acquisition

-

¹³C{¹H} Acquisition:

-

Set the spectral width to cover a range of approximately 0 to 180 ppm to ensure the carbonyl carbon is observed.

-

Use a 30° pulse, a 2-second acquisition time, and a 2-second relaxation delay.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

DEPT-135 Acquisition:

-

Use a standard DEPT-135 pulse program.

-

Employ similar spectral width and acquisition parameters as the standard ¹³C experiment.

-

The number of scans can often be reduced compared to the standard ¹³C experiment due to the polarization transfer enhancement.[19]

-

Protocol 4: 2D NMR Data Acquisition (COSY & HSQC)

-

COSY Acquisition:

-

Use a standard gradient-selected COSY (gCOSY) pulse sequence.

-

Set the spectral width in both dimensions to match the ¹H spectral range (0-10 ppm).

-

Acquire 2-4 scans per increment and collect 256-512 increments in the indirect dimension (F1).

-

-

HSQC Acquisition:

-

Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.[19]

-

Set the spectral width in the direct dimension (F2, ¹H) from 0-10 ppm.

-

Set the spectral width in the indirect dimension (F1, ¹³C) from 20-160 ppm to cover the expected aliphatic and aromatic carbon regions.

-

Acquire 4-8 scans per increment and collect 128-256 increments in F1.

-

Protocol 5: Data Processing

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform on the FID to generate the frequency-domain spectrum.[20]

-

Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO multiplet to δ 39.52 ppm.[6]

-

Integrate the signals in the ¹H spectrum.

-

For 2D spectra, process both dimensions using appropriate window functions, Fourier transformation, phasing, and baseline correction.

Spectral Interpretation and Data Analysis

The following sections detail the expected NMR data based on the structure and electronic properties of the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum can be divided into three main regions: the aromatic pyridine protons, the aliphatic piperazinone protons, and the exchangeable amine/amide protons.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H2 | ~8.0 | d | J(H2,H4) ≈ 2.5 Hz | 1H | Ortho to N1 and meta to the piperazinone substituent. Deshielded. |

| H4 | ~7.3 | dd | J(H4,H5) ≈ 8.5 Hz, J(H4,H2) ≈ 2.5 Hz | 1H | Ortho to the piperazinone substituent and meta to the amino group. |

| H5 | ~6.5 | d | J(H5,H4) ≈ 8.5 Hz | 1H | Ortho to the electron-donating amino group, resulting in significant shielding. |

| NH₂ (on C6) | ~5.8 | br s | - | 2H | Broad signal due to quadrupole coupling with ¹⁴N and potential exchange. |

| H9 (Amide) | ~8.2 | br s | - | 1H | Amide proton, typically deshielded and may appear as a broad singlet. |

| H10 (CH₂) | ~3.4 | t | J(H10,H11) ≈ 5.5 Hz | 2H | Methylene adjacent to the amide nitrogen (N9). |

| H11 (CH₂) | ~4.0 | t | J(H11,H10) ≈ 5.5 Hz | 2H | Methylene adjacent to the pyridine-linked nitrogen (N7). |

Predicted ¹³C NMR and DEPT-135 Data

The ¹³C spectrum will show 8 distinct signals corresponding to the 8 unique carbon environments.

| Carbon(s) | Predicted δ (ppm) | DEPT-135 Phase | Rationale |

| C8 (C=O) | ~165 | Absent | Carbonyl carbon, highly deshielded. |

| C6 | ~158 | Absent | Aromatic carbon attached to two nitrogen atoms (ring and amino). |

| C2 | ~148 | Positive (CH) | Aromatic CH ortho to ring nitrogen, deshielded. |

| C4 | ~138 | Positive (CH) | Aromatic CH meta to both nitrogens. |

| C3 | ~125 | Absent | Quaternary aromatic carbon attached to the piperazinone nitrogen. |

| C5 | ~108 | Positive (CH) | Aromatic CH ortho to the electron-donating amino group, shielded. |

| C11 | ~49 | Negative (CH₂) | Aliphatic carbon adjacent to the aromatic-linked nitrogen (N7). |

| C10 | ~42 | Negative (CH₂) | Aliphatic carbon adjacent to the amide nitrogen (N9). |

2D NMR Correlation Workflow

The final structural confirmation is achieved by integrating the 1D and 2D data.

Caption: Workflow for NMR-based structural elucidation.

-

COSY Analysis: Expect to see a cross-peak between H4 and H5, and another between H4 and H2, confirming their connectivity in the pyridine ring. A separate cross-peak will appear between the methylene protons H10 and H11, confirming the piperazinone spin system.

-

HSQC Analysis: This spectrum will provide the definitive links. For example, a cross-peak will be observed between the proton signal at ~8.0 ppm (H2) and the carbon signal at ~148 ppm (C2). Similarly, correlations will be seen for H4/C4, H5/C5, H10/C10, and H11/C11, validating all CH and CH₂ assignments.

Conclusion

The combination of ¹H, ¹³C{¹H}, DEPT-135, COSY, and HSQC NMR spectroscopy provides a powerful and self-validating methodology for the complete and unambiguous structural characterization of 1-(6-Aminopyridin-3-yl)piperazin-2-one. By following the detailed protocols and interpretative logic outlined in this application note, researchers can confidently verify the identity and purity of this compound, a critical requirement in the fields of chemical synthesis and drug discovery. The causality-driven approach to experimental design ensures the generation of high-quality data, forming a robust foundation for further research and development.

References

- DEPT-135 Definition - Organic Chemistry Key Term. Fiveable.

- NMR Data Processing. eMagRes.

- ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters - Taylor & Francis.

- NMR data acquisition. PANACEA.

- ¹³C NMR Spectroscopy. University of Bath.

- A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.

- 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts.

- NMR Data Processing and Interpretation. Alfa Chemistry.

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame.

- 2D- NMR what is the different between COSY and HSQC??. ResearchGate.

- Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry.

- Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility.

- ¹H-¹H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments.

- Manual Processing of 2D NMR HSQC. MATLAB Central - MathWorks.

- Protocols | NMR Facility. The University of Chicago.

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.

- Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Magritek.

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules - MDPI.

- How to Choose Deuterated NMR Solvents. Alfa Chemistry.

- Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Georgia State University.

- NMR solvent selection - that also allows sample recovery. BioChromato.

- C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. ChemRxiv.

- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.

Sources

- 1. azooptics.com [azooptics.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. emerypharma.com [emerypharma.com]

- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 9. fiveable.me [fiveable.me]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. magritek.com [magritek.com]

- 13. researchgate.net [researchgate.net]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. nmr.oxinst.com [nmr.oxinst.com]

- 16. mathworks.com [mathworks.com]

- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 18. books.rsc.org [books.rsc.org]

- 19. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 20. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

Using "1-(6-Aminopyridin-3-yl)piperazin-2-one" in solid-phase synthesis

Application Note: Solid-Phase Synthesis Strategies for 1-(6-Aminopyridin-3-yl)piperazin-2-one

Executive Summary

This guide details the solid-phase synthesis (SPS) protocols for utilizing 1-(6-Aminopyridin-3-yl)piperazin-2-one (hereafter referred to as Scaffold A ). This molecule is a privileged pharmacophore, structurally homologous to key intermediates in Factor Xa inhibitors (e.g., Apixaban) and various kinase inhibitors.

The successful utilization of Scaffold A in SPS presents a specific chemoselective challenge: distinguishing between the highly nucleophilic secondary amine (piperazinone

Chemical Profile & Strategic Analysis

Molecule Properties

-

IUPAC Name: 1-(6-aminopyridin-3-yl)piperazin-2-one

-

Molecular Weight: ~192.22 g/mol

-

Key Functionalities:

-

Piperazinone

(Secondary Amine): -

Aminopyridine (Primary Amine):

(ring nitrogen). The exocyclic

-

The Synthetic Challenge

Standard peptide coupling protocols (e.g., EDC/NHS or HBTU) often fail to acylate 2-aminopyridines efficiently, leading to incomplete conversion or the formation of amidine byproducts. Furthermore, the pyridine nitrogen can act as a proton trap, poisoning the resin microenvironment if not properly buffered.

The Strategy: "Anchor & Build"

We utilize a 2-Chlorotrityl Chloride (2-CTC) resin strategy.

-

Anchoring: Immobilize Scaffold A via the reactive piperazinone

onto the acid-labile 2-CTC resin. This simultaneously protects the secondary amine and exposes the aminopyridine. -

Elaboration: Perform high-energy acylation on the exposed aminopyridine using HATU/HOAt to generate a library of amides.

-

Cleavage: Release the final compound under mild acidic conditions.

Experimental Protocols

Protocol A: Resin Loading (Immobilization)

Objective: Chemoselective attachment of Scaffold A to 2-Chlorotrityl Chloride Resin via the piperazinone nitrogen.

Materials:

-

2-Chlorotrityl Chloride Resin (Loading: 1.0 – 1.6 mmol/g)

-

Scaffold A (1.2 equivalents relative to resin loading)

-

DIPEA (N,N-Diisopropylethylamine) (4.0 equivalents)

-

DCM (Dichloromethane, anhydrous)

-

Methanol (HPLC grade)

Step-by-Step Procedure:

-

Resin Preparation: Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reaction vessel. Wash with DCM (

mL) to swell the beads. -

Loading Solution: Dissolve Scaffold A (1.2 eq) and DIPEA (4.0 eq) in 10 mL of dry DCM. Note: If solubility is poor, add minimal dry DMF (up to 10% v/v).

-

Coupling: Add the solution to the swollen resin. Shake gently at room temperature for 2 hours .

-

Capping: Drain the resin. Add a solution of DCM:MeOH:DIPEA (17:2:1, 10 mL) and shake for 20 minutes. This caps any unreacted trityl chlorides as methyl ethers.

-

Washing: Drain and wash extensively:

-

Loading Determination (Optional): Dry a small aliquot and measure weight gain or perform UV Fmoc-quantification if a test coupling was performed.

Protocol B: Aminopyridine Acylation (The Critical Step)

Objective: Acylation of the deactivated exocyclic amine.

Critical Insight: The aminopyridine is a weak nucleophile. Standard HOBt esters are insufficient. We employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) which generates the highly reactive -OAt ester . The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation), accelerating the reaction by orders of magnitude compared to HOBt.

Materials:

-

Resin-bound Scaffold A (from Protocol A)

-

Carboxylic Acid Building Block (

) (4.0 eq) -

HATU (3.9 eq)

-

HOAt (4.0 eq) (Optional but recommended for steric bulk)

-

DIPEA (8.0 eq)

-

DMF (Anhydrous)[1]

Step-by-Step Procedure:

-

Activation: In a separate vial, dissolve the Carboxylic Acid (4.0 eq) and HATU (3.9 eq) in anhydrous DMF. Add DIPEA (4.0 eq) and stir for 2 minutes (do not over-activate, or guanidinylation may occur).

-

Addition: Add the activated solution to the resin-bound scaffold.

-

Base Buffer: Add the remaining DIPEA (4.0 eq) directly to the reaction vessel.

-

Why? The pyridine ring of the scaffold can become protonated (

). Protonation kills nucleophilicity. Excess base ensures the scaffold remains in the reactive free-base form.

-

-

Reaction: Shake at 50°C for 4–6 hours or use Microwave Irradiation (75°C, 20 mins).

-

Note: For standard room temp synthesis, extend time to 12-16 hours or perform double coupling.

-

-

Washing: Drain and wash:

Protocol C: Cleavage & Isolation

Objective: Release the final construct from the resin.

Step-by-Step Procedure:

-

Preparation: Wash the resin

with DCM to remove all traces of DMF (DMF interferes with TFA evaporation). -

Cleavage Cocktail: Prepare 10 mL of 1% TFA in DCM (v/v).

-

Note: 2-CTC is highly acid-sensitive. 1% TFA is sufficient to cleave the amine-trityl bond without removing acid-labile side-chain protecting groups (e.g., Boc, tBu) if "fragment synthesis" is the goal.

-

For Global Deprotection: Use 95% TFA / 2.5% TIS / 2.5%

.

-

-

Execution: Add cocktail to resin. Shake for 2 minutes. Filter immediately into a flask containing 1 mL of MeOH (to quench the trityl cation). Repeat 3 times.

-

Workup: Concentrate the combined filtrates under reduced pressure. Precipitate in cold ether or purify via Prep-HPLC.

Data Summary & Troubleshooting

Table 1: Coupling Reagent Performance on Aminopyridines

| Coupling System | Reactivity | Risk of Epimerization | Recommendation |

| DIC / HOBt | Low | Low | Avoid. Too slow for aminopyridines. |

| HBTU / DIPEA | Moderate | Low | Acceptable for simple acids, often requires double coupling. |

| HATU / HOAt / DIPEA | High | Moderate | Gold Standard. Essential for this scaffold. |

| Acid Chloride / Pyridine | Very High | High | Use only if HATU fails; requires anhydrous conditions. |

Troubleshooting Guide

-

Problem: Low yield after Protocol B.

-

Problem: "Bis-acylation" (Imide formation).

Workflow Visualization

The following diagram illustrates the "Anchor & Build" strategy, highlighting the chemoselective loading and the activation logic.

Caption: Chemoselective immobilization of 1-(6-Aminopyridin-3-yl)piperazin-2-one on 2-CTC resin followed by HATU-mediated acylation.

References

-

Bristol-Myers Squibb Company. (2002). Nitrogen containing heterocycles as factor Xa inhibitors. US Patent 6,967,208.[4] Link

- Context: Describes the solution-phase synthesis of Apixaban intermediates, establishing the reactivity profile of the aminopyridine-piperazinone scaffold.

-

Carpino, L. A. (1993).[8] 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive.[1][8] Journal of the American Chemical Society, 115(10), 4397-4398. Link

- Context: The foundational paper for HOAt/HATU, explaining the "anchimeric assistance" mechanism crucial for coupling to poor nucleophiles like aminopyridines.

-

Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946. Link

- Context: Establishes the protocol for loading secondary amines (piperazines)

-

Beutner, G. L., et al. (2018). Process Development and Scale-up of the Factor Xa Inhibitor Apixaban. Organic Process Research & Development, 22, 1-10. Link

- Context: Provides detailed pKa data and solubility profiles for aminopyridine intermedi

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production - Google Patents [patents.google.com]

- 4. Novel Process For The Preparation Of Apixaban And Intermediates [quickcompany.in]

- 5. peptide.com [peptide.com]

- 6. digital.csic.es [digital.csic.es]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]

"1-(6-Aminopyridin-3-yl)piperazin-2-one" as a building block for Aurora kinase inhibitors.

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-(6-Aminopyridin-3-yl)piperazin-2-one and its related pharmacophores as a foundational building block for the discovery and development of potent and selective Aurora kinase inhibitors.

Introduction: Aurora Kinases as Critical Targets in Oncology

The Aurora kinase family, comprising serine/threonine kinases Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC), are essential regulators of cell division.[1][2] These enzymes orchestrate numerous critical mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4] Their expression and activity are tightly regulated, peaking during the G2/M phase of the cell cycle.[5][6]

In many human cancers, including breast, colon, and pancreatic cancer, Aurora kinases are overexpressed, a condition linked to tumorigenesis, genomic instability, and poor prognosis.[3][7][8] This overexpression often correlates with the stabilization of oncoproteins like MYC and the activation of pro-survival signaling pathways such as PI3K/AKT and NF-κB.[4][9][10] The pivotal role of Aurora kinases in cell division and their frequent dysregulation in cancer make them highly attractive targets for the development of novel anti-cancer therapeutics.[1][7][8] Small-molecule inhibitors that target the ATP-binding site of these kinases have shown significant promise in preclinical and clinical settings.[1][11][12]

The Aminopyridinyl-Piperazinone Scaffold: A Privileged Pharmacophore

The design of effective kinase inhibitors hinges on identifying molecular scaffolds that can form specific, high-affinity interactions within the ATP-binding pocket of the target enzyme. The 1-(6-aminopyridin-3-yl)piperazin-2-one moiety and its close analog, the aminopyridinyl-piperazine, have emerged as a "privileged scaffold" in kinase inhibitor design. This is due to its ability to form critical hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[12]

The 6-aminopyridine portion of the molecule acts as a hydrogen bond donor and acceptor, mimicking the adenine portion of ATP. The piperazine or piperazinone ring provides a versatile linker that can be substituted to extend into other regions of the ATP pocket, thereby enhancing potency and modulating selectivity.[13] Structure-activity relationship (SAR) studies consistently show that modifications to the piperazine ring significantly impact inhibitor activity, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[13][14]

Application Protocol 1: Synthesis of a Representative Aurora Kinase Inhibitor

This protocol describes a representative two-step synthesis for an Aurora kinase inhibitor. It begins with the synthesis of a key intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a widely used precursor.[15][16] This is followed by a nucleophilic aromatic substitution (SNAr) reaction with a dichloropyrimidine scaffold, a common core in many kinase inhibitors, to yield the final compound.[12][14][17]

Workflow Overview

Part A: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Intermediate)

This procedure is adapted from established methods involving palladium-catalyzed coupling or photocatalysis.[16][18] The choice of method may depend on available equipment and desired scale.

Materials and Reagents

| Reagent | Supplier | CAS No. | Notes |

| 2-Amino-5-iodopyridine | Sigma-Aldrich | 20511-12-0 | Halogenated pyridine source |

| tert-butyl piperazine-1-carboxylate | Combi-Blocks | 57260-71-6 | Boc-protected piperazine |

| Palladium(II) acetate (Pd(OAc)₂) | Strem Chemicals | 3375-31-3 | Catalyst (for Pd-coupling) |

| BINAP | Strem Chemicals | 76189-55-4 | Ligand (for Pd-coupling) |

| Sodium tert-butoxide (NaOtBu) | Acros Organics | 865-48-5 | Base |

| Toluene, Anhydrous | Fisher Scientific | 108-88-3 | Solvent |

| Dichloromethane (DCM) | VWR | 75-09-2 | For extraction and chromatography |

| Ethyl Acetate (EtOAc) | VWR | 141-78-6 | For chromatography |

| Silica Gel | Sorbent Technologies | 63231-67-4 | For column chromatography |

Protocol

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-iodopyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and BINAP (0.03 eq) in anhydrous toluene. Add this catalyst slurry to the main reaction flask.

-

Solvent Addition: Add anhydrous toluene to the reaction flask to achieve a substrate concentration of approximately 0.1 M.

-

Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the title compound as a solid.

Part B: Synthesis of Final Inhibitor

Materials and Reagents

| Reagent | Supplier | CAS No. | Notes |

| Intermediate from Part A | - | - | Aminopyridinyl-piperazine core |

| 2,4-Dichloro-5-methoxypyrimidine | Oakwood Chemical | 5018-45-1 | Electrophilic partner |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 7087-68-5 | Non-nucleophilic base |

| N-Butanol (n-BuOH) | Fisher Scientific | 71-36-3 | High-boiling solvent |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 76-05-1 | For Boc deprotection (if needed) |

Protocol

-

Reaction Setup: In a reaction vial, dissolve the intermediate from Part A (1.0 eq) and 2,4-dichloro-5-methoxypyrimidine (1.1 eq) in n-butanol.

-

Base Addition: Add DIPEA (2.0 eq) to the mixture.

-

Heating: Seal the vial and heat the reaction mixture to 120-130 °C.

-

Monitoring: Monitor the reaction progress by LC-MS (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by reverse-phase HPLC or flash column chromatography to yield the final inhibitor. Characterize by ¹H NMR and Mass Spectrometry.

Causality Note: The use of a high-boiling solvent like n-butanol and a non-nucleophilic base (DIPEA) is critical for driving the SNAr reaction to completion while minimizing side reactions. The first substitution occurs selectively at the more reactive C4 position of the pyrimidine ring.

Application Protocol 2: Characterization of Inhibitor Activity

Once synthesized, the compound must be characterized through biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.

Workflow for Inhibitor Characterization

Part A: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)

This protocol uses a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay (Promega), to quantify enzyme activity by measuring ADP production.[13][19]

Protocol

-

Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of each inhibitor dilution.

-

Add 2 µL of a solution containing the target kinase (e.g., recombinant human Aurora A or Aurora B) and its specific substrate peptide in kinase reaction buffer.[5]

-

Initiate the reaction by adding 2 µL of an ATP solution (at a concentration near the Kₘ for the enzyme).

-

Include "no enzyme" and "vehicle (DMSO) only" controls.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Example Data Presentation

| Compound | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Selectivity (B/A) |

| Synthesized Inhibitor | 35 | 15 | 0.43 |

| AZD1152-HQPA (Control) | >1000 | 0.37 | >2700 |

| MLN8237 (Alisertib) | 1.2 | 14 | 11.7 |

(Note: Data for control compounds are representative values from the literature.[11][12])

Part B: Cellular Target Engagement Assay via Immunofluorescence

This assay provides a direct measure of the inhibitor's ability to engage its target in a cellular context. Inhibition of Aurora A is assessed by the loss of phosphorylation of its substrate LATS2, while Aurora B inhibition is measured by the loss of phosphorylation of Histone H3 at Serine 10 (p-H3), a hallmark of mitosis.[6][20][21][22]

Protocol

-

Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or U2OS) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of the synthesized inhibitor (e.g., from 1 nM to 10 µM) for a defined period (e.g., 8 hours).[22] Include a DMSO vehicle control.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific antibody binding with 3% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., rabbit anti-p-LATS2 and mouse anti-p-Histone H3 Ser10).

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate for 1 hour at room temperature with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse). Include DAPI to stain the nuclei.

-

Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides, and acquire images using a fluorescence microscope.

-

Analysis: Quantify the fluorescence intensity of the p-LATS2 and p-H3 signals in mitotic cells for each inhibitor concentration to generate dose-response curves and determine the cellular EC₅₀.

Expected Outcome: A potent and selective Aurora B inhibitor will cause a dose-dependent decrease in the p-H3 signal at concentrations lower than those required to decrease the p-LATS2 signal. Conversely, an Aurora A selective inhibitor will show the opposite profile.[20][22] This provides a robust, visual confirmation of target engagement and in-cell selectivity.

Conclusion

The 1-(6-aminopyridin-3-yl)piperazin-2-one scaffold and its analogs represent a cornerstone in the development of Aurora kinase inhibitors. Its favorable geometry for binding the kinase hinge region provides a solid foundation for building highly potent molecules. By leveraging the synthetic and analytical protocols detailed here, researchers can effectively utilize this building block to synthesize novel inhibitors and rigorously characterize their biochemical and cellular activity. The systematic evaluation of potency, selectivity, and target engagement is crucial for advancing promising new chemical entities toward clinical development as next-generation cancer therapeutics.

References

-

Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies. (2021). Taylor & Francis Online. Available at: [Link]

-

Aurora Kinase Signaling Pathway. Creative Diagnostics. Available at: [Link]

-